REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CS(C)=O.CCOC(C)=O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:4][C:3]=1[CH3:9] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCOCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
WASH
|
Details
|
The organic layer was washed with another portion of NaHCO3, brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NCCN1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |